1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-3-14-5-4-8(13-14)9(15)12-10-11-6-7(2)16-10/h4-6H,3H2,1-2H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXHLJHCCTQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the pyrazole or thiazole rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a thiazole ring substituted with a methyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Substitution with Ethyl Group : Introduced via alkylation using ethyl halides in the presence of a base.
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Coupling of Pyrazole and Thiazole Rings : Finalized through amide bond formation using coupling reagents like carbodiimides.
Medicinal Chemistry
1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is being investigated as a potential pharmacophore in drug design due to its ability to interact with various biological targets such as enzymes and receptors. Its structure suggests possible applications in treating diseases where modulation of biological pathways is required, particularly in cancer therapy.
Biological Studies
The compound is utilized in biological assays to explore its effects on cellular processes. It has shown promise in:
- Anticancer Activity : Potentially acting as an androgen receptor antagonist, useful in treating prostate cancer and other androgen-dependent conditions .
- Anti-inflammatory Effects : Demonstrated activity in reducing inflammation in preclinical models.
Materials Science
Research indicates that this compound could be developed into novel materials with specific electronic or optical properties. Its unique structure may allow for applications in organic electronics or photonic devices.
Chemical Biology
In chemical biology, this compound serves as a tool compound for studying protein-ligand interactions and cellular signaling pathways. Understanding these interactions can lead to insights into disease mechanisms and therapeutic strategies.
Case Studies and Research Findings
Several studies have evaluated the biological effects of pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Selvam et al. (2014) | 3-substituted phenyl-pyrazoles | Anti-inflammatory | Up to 78% inhibition of edema at 10 µM |
| Burguete et al. (2015) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv with 98% inhibition |
| Bandgar et al. (2016) | Thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |
These findings suggest that compounds similar to this compound may possess significant therapeutic potential across various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Diversity: The target compound’s 5-methylthiazol-2-yl group distinguishes it from analogs with aryl (e.g., phenyl, 4-chlorophenyl) or fluorinated alkyl substituents.
- Synthetic Yields : Yields for analogs range from 53% (I-2) to 71% (3d). Lower yields in fluorinated compounds (e.g., I-2, I-4) may reflect challenges in introducing bulky or electron-withdrawing groups .
Physicochemical Properties
Table 2: Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Observations :
- Lipophilicity: Fluorinated analogs (e.g., I-4) exhibit higher LogP values due to nonpolar CF₃ groups, suggesting enhanced membrane permeability but reduced aqueous solubility. The target compound’s thiazole ring may balance lipophilicity and solubility .
- Melting Points: Analogs with halogenated aryl groups (e.g., 3d, m.p. 181–183°C) have higher melting points than non-halogenated derivatives, likely due to stronger intermolecular forces .
Biological Activity
1-Ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole and thiazole derivatives. Its unique structural features suggest significant potential in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethyl group and a thiazole moiety. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Substitution with Ethyl Group : Introduced via alkylation using ethyl halides in the presence of a base.
- Formation of the Thiazole Ring : Created through Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Coupling : The final step involves forming an amide bond between the pyrazole and thiazole rings using coupling reagents like carbodiimides .
Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The thiazole moiety enhances biological activity by interacting with multiple biological targets .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 10 | |
| P. aeruginosa | 20 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its biological effects .
Study on Anticancer Effects
A study conducted on the efficacy of this compound against breast cancer cells demonstrated that it significantly inhibited cell proliferation via apoptosis induction. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively reduced bacterial viability, suggesting its potential role in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Multi-step synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with 5-methylthiazol-2-amine precursors. Key steps include amide bond formation using coupling agents (e.g., EDC/HOBt) and optimizing solvent polarity (e.g., DMF or acetonitrile) to enhance solubility. Temperature control (60–80°C) and pH adjustments (neutral to mildly acidic) minimize side reactions. Reaction progress is monitored via TLC, with purification by column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Antimicrobial activity is tested using broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What computational strategies are effective for predicting target interactions and resolving spectral data contradictions?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like protein kinases, while Molecular Dynamics (MD) simulations (GROMACS) assess stability over time. Density Functional Theory (DFT) calculations reconcile experimental NMR shifts with theoretical models, resolving ambiguities in regioisomer assignments .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically improved?
- Methodological Answer : Prodrug derivatization (e.g., esterification of the amide group) enhances solubility. Metabolic stability is assessed via liver microsome assays (human/rat), with structural modifications (e.g., fluorine substitution) to block CYP450 oxidation. LogP values are optimized using fragment-based QSAR models .
Q. What experimental approaches address regioisomer formation during synthesis?
- Methodological Answer : Regioselective synthesis employs directing groups (e.g., nitro or methyl substituents) to control cyclization sites. Reaction monitoring via 2D NMR (NOESY) identifies intermediates, while adjusting solvent polarity (e.g., THF vs. DCM) suppresses competing pathways .
Q. How can researchers resolve discrepancies in biological activity data across assay platforms?
- Methodological Answer : Normalize data using standardized controls (e.g., staurosporine for kinase assays). Cross-validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Statistical tools (e.g., Grubbs’ test) identify outliers due to assay variability .
Data Interpretation & Optimization
Q. What methodologies validate compound stability under physiological conditions?
- Methodological Answer : Conduct stress testing at varying pH (1–13), temperatures (4–40°C), and light exposure. Degradation products are profiled via LC-MS/MS, with Arrhenius plots predicting shelf-life. Excipient compatibility studies (e.g., with PEG-400) assess formulation stability .
Q. How can synergistic effects with existing therapeutics be quantified?
- Methodological Answer : Isobologram analysis evaluates combination indices (CI) with drugs like cisplatin or doxorubicin. Synergy scores are calculated using the Chou-Talalay method, while RNA-seq identifies co-regulated pathways in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
